1-(2-Chloroethoxy)butane

Description

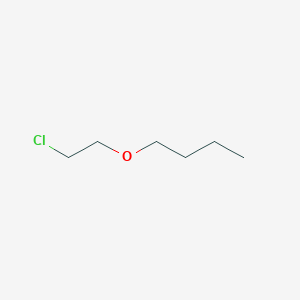

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-2-3-5-8-6-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMVRGXLTANFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338007 | |

| Record name | 1-(2-Chloroethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10503-96-5 | |

| Record name | 1-(2-Chloroethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butoxyethyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 2 Chloroethoxy Butane

Established and Emerging Synthetic Pathways for 1-(2-Chloroethoxy)butane

The synthesis of this compound, a valuable chemical intermediate, is achieved through several established and emerging methodologies. These pathways primarily involve nucleophilic substitution reactions, with newer strategies exploring the use of polymer-supported reagents and novel catalytic systems to enhance efficiency and simplify purification.

Nucleophilic Substitution Approaches Utilizing Precursors

The most common and well-established method for synthesizing this compound is through nucleophilic substitution reactions. A primary route involves the reaction of a suitable precursor with a chlorinating agent. For instance, 2-n-butoxyethanol can be converted to this compound. rsc.org This transformation is typically achieved by treating 2-n-butoxyethanol with a chlorinating agent in the presence of a suitable base or by using reagents that can directly convert an alcohol to an alkyl chloride.

Another prominent nucleophilic substitution pathway involves the Williamson ether synthesis. This method would entail the reaction of a butoxide salt with a 2-chloroethoxy derivative or, conversely, the reaction of a 2-butoxyethanolate salt with a suitable chloro-functionalized electrophile. The choice of reactants and reaction conditions, such as the solvent and base, is critical to optimize the yield and minimize side reactions.

Polymer-Supported Reagent Strategies for Etherification and Chlorination

To streamline the synthesis and purification processes, polymer-supported reagents have emerged as a powerful tool in organic synthesis, including the preparation of ethers and alkyl chlorides. cam.ac.uk These solid-phase reagents offer the advantage of easy separation from the reaction mixture, often requiring only simple filtration. rsc.org

In the context of this compound synthesis, a polymer-supported phosphine (B1218219) reagent, such as polymer-supported triphenylphosphine, can be employed for the chlorination of 2-n-butoxyethanol. rsc.org The reaction typically proceeds by activating the alcohol with the polymer-supported phosphine in the presence of a chlorine source like carbon tetrachloride. rsc.org This method has demonstrated high yields for the conversion of alcohols to alkyl chlorides. rsc.org For instance, the conversion of 2-n-butoxyethanol to this compound has been reported with a 94% yield using this strategy. rsc.org The use of polystyrene with a low crosslink ratio (1–2%) is often preferred for such chlorination reactions. rsc.org

Polymer-supported reagents can also be utilized in the etherification step. For example, a polymer-bound alkoxide could be reacted with a suitable chloro-functionalized reagent to form the ether linkage, followed by a subsequent chlorination step. The versatility of polymer-supported reagents allows for their application in various stages of the synthesis, contributing to cleaner reactions and simplified product isolation. cam.ac.uk

Exploration of Novel Catalytic Systems in this compound Synthesis

Research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. In the context of this compound, the development of new catalysts could offer alternatives to traditional stoichiometric reagents. For example, novel imidazolium-based acidic ionic liquids have been designed and used as efficient and reusable catalysts for various organic transformations. researchgate.net These catalysts could potentially be applied to the etherification or chlorination steps in the synthesis of this compound, offering advantages such as high conversion rates, short reaction times, and simple experimental procedures. researchgate.net

Furthermore, the exploration of metal-based catalysts could provide new avenues for the synthesis. For instance, reactions involving Grignard reagents are common in forming carbon-carbon bonds, and similar principles could be adapted for ether synthesis with appropriate catalytic systems. google.com The development of catalysts that can operate under mild conditions and with high atom economy remains an active area of research with potential applications in the synthesis of this compound and its derivatives.

Synthesis of Functionalized Derivatives and Analogs Incorporating the 1-(2-Chloroethoxy) Motif

The 1-(2-chloroethoxy) motif is a versatile building block for the synthesis of a variety of functionalized derivatives and analogs, particularly as intermediates in the pharmaceutical and agrochemical industries. ontosight.ai The reactivity of the chloro group allows for further chemical modifications, leading to a diverse range of more complex molecules.

Preparation of Pharmaceutical and Agrochemical Intermediates

This compound and its analogs serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. ontosight.aiagamero.comchemball.com The chloroethoxy group can be readily transformed into other functional groups through nucleophilic substitution reactions, making it a valuable synthon.

For example, similar chloroethoxy derivatives are used in the synthesis of herbicides. The reaction often involves the N-alkylation of an aniline (B41778) derivative with the chloroethoxy compound to introduce the necessary side chain for herbicidal activity. In the pharmaceutical industry, compounds containing the chloroethoxy moiety are used as precursors for a range of drugs. ontosight.aibldpharm.comagnitio.co.innih.gov For instance, derivatives of this compound can be used to synthesize more complex ethers or to introduce the butoxyethyl group into a larger molecule. The synthesis of various pharmaceutical intermediates often involves the coupling of a chloro-functionalized compound with another molecule, highlighting the importance of intermediates like this compound. levachem.comnih.gov

Table 1: Examples of Pharmaceutical and Agrochemical Intermediates Derived from Chloroethoxy Analogs

| Intermediate Class | Precursor Example | Application |

| Herbicide Intermediates | 1-(2-Chloroethoxy)propane | Synthesis of herbicides like pretilachlor. |

| Pharmaceutical Intermediates | Various chloroethoxy compounds | Building blocks for a range of APIs. ontosight.aiagamero.comlevachem.com |

Regioselective and Stereoselective Synthesis Challenges

While the synthesis of this compound itself is relatively straightforward, the preparation of more complex functionalized derivatives often presents regioselective and stereoselective challenges.

Regioselectivity becomes a critical factor when the chloroethoxy motif is introduced into a molecule with multiple reactive sites. For example, in the alkylation of a multifunctional scaffold, controlling which position the butoxyethyl group attaches to is crucial for obtaining the desired product. The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the reaction. derpharmachemica.com Computational studies can sometimes be employed to predict and understand the regiochemical outcome of such reactions. derpharmachemica.com

Stereoselectivity is a major consideration when the target molecule contains one or more chiral centers. The synthesis of a specific stereoisomer often requires the use of chiral starting materials, chiral catalysts, or stereoselective reactions. For instance, if a derivative of this compound were to be used in the synthesis of a chiral drug, it would be essential to control the stereochemistry at any newly formed chiral centers. Methods for achieving stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. The development of efficient and highly stereoselective synthetic routes is a constant focus in modern organic chemistry, particularly in the synthesis of complex, biologically active molecules. eurekaselect.comgoogle.com

Electrochemical Methods for Chloroether Synthesis

The synthesis of chloroethers, such as this compound, can be achieved through advanced electrochemical methods, which offer a greener and more efficient alternative to traditional chemical processes. organic-chemistry.org Electrochemical synthesis utilizes an electrical current to drive chemical reactions, thereby replacing hazardous and waste-generating reagents with electrons. primescholars.com This approach provides precise control over reaction pathways and products. primescholars.com

A prominent electrochemical method for preparing β-chloroethers is the alkoxyhalogenation of alkenes. nih.govorganic-chemistry.org In this process, an alkene undergoes anodic oxidation in the presence of a chloride source and an alcohol. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a radical cation intermediate from the C=C bond at the anode. organic-chemistry.orgnih.gov Simultaneously, a halide source, which can be an organohalide, undergoes reduction at the cathode to produce nucleophilic halogen anions. organic-chemistry.orgnih.gov These anions then react with the radical cation to form the desired chloroether.

This paired electrolysis, where both anodic and cathodic reactions contribute to the product formation, represents an efficient and atom-economical approach. nih.govresearchgate.net The use of organohalides as the halide source is particularly noteworthy as it avoids the handling of corrosive and hazardous molecular halogens. organic-chemistry.orgencyclopedia.pub

The general mechanism for the electrochemical alkoxyhalogenation of an alkene can be summarized as follows:

Anodic Oxidation: The alkene is oxidized at the anode to form a radical cation.

Cathodic Reduction: An organohalide is reduced at the cathode to generate a halide anion.

Nucleophilic Attack: The alcohol present in the reaction medium attacks the radical cation.

Halogenation: The halide anion attacks the resulting intermediate to yield the final β-alkoxyhalide product.

This method is versatile and can be applied to a wide range of alkenes and alcohols, demonstrating its broad applicability in organic synthesis. organic-chemistry.org The conditions for these reactions are typically mild, often occurring at room temperature. organic-chemistry.org

Table 1: Key Features of Electrochemical Chloroether Synthesis

| Feature | Description | Reference |

| Reaction Type | Alkoxyhalogenation of alkenes | nih.govorganic-chemistry.org |

| Key Principle | Paired electrolysis | nih.govresearchgate.net |

| Anode Reaction | Oxidation of C=C bond to a radical cation | organic-chemistry.org |

| Cathode Reaction | Reduction of an organohalide to a halide anion | organic-chemistry.org |

| Advantages | Avoids hazardous reagents, high atom economy, mild conditions | organic-chemistry.orgprimescholars.comorganic-chemistry.org |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be made more environmentally sustainable by adhering to the principles of green chemistry. mit.edu These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. peptide.com

Waste Prevention and Atom Economy: Traditional synthesis routes for ethers, such as the Williamson ether synthesis, often suffer from poor atom economy and the production of significant salt waste. acs.org Green chemistry emphasizes maximizing the incorporation of all reactant materials into the final product. acs.org Electrochemical methods, as described in the previous section, exemplify high atom economy by utilizing both anodic and cathodic reactions to contribute to the desired product, thus minimizing waste. primescholars.comnih.gov

Use of Safer Solvents and Reaction Conditions: A key principle of green chemistry is the use of safer solvents or the elimination of solvents altogether. mit.edu Research into green solvents derived from renewable resources like glycerol (B35011) is ongoing, with some glycerol ethers showing promise as replacements for conventional volatile organic solvents. rsc.orgrsc.org Furthermore, conducting reactions at ambient temperature and pressure, as is often possible with electrochemical methods, significantly reduces energy consumption. mit.edumygreenlab.org Solvent-free synthesis methods, where the reaction proceeds without a solvent, represent an ideal green approach, reducing both environmental impact and the complexity of product purification. google.com

Use of Catalysis over Stoichiometric Reagents: Catalysts are preferred over stoichiometric reagents because they are used in small amounts and can facilitate a reaction multiple times, leading to less waste. mit.eduacs.org Electrochemical synthesis can be viewed as a form of catalysis where electrons act as the reagent. primescholars.com Additionally, the development of catalytic systems, such as those using ruthenium complexes for the N-alkylation of sulfur-containing compounds with alcohols, demonstrates a green approach where water is the only byproduct. sci-hub.se While not a direct synthesis of this compound, this "hydrogen borrowing" strategy highlights the potential for developing catalytic etherification processes that are inherently greener.

Use of Renewable Feedstocks: The twelve principles of green chemistry also advocate for the use of renewable rather than depletable starting materials. mit.edu While the direct synthesis of this compound from renewable feedstocks is not yet a widely established industrial process, research into converting biomass-derived materials like glycerol into valuable chemical intermediates is a key area of green chemistry. researchgate.net Such advancements could eventually lead to more sustainable pathways for producing chloroethers.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Ethers

| Principle | Traditional Methods (e.g., Williamson Synthesis) | Green Chemistry Approaches | Reference |

| Atom Economy | Often low due to the use of stoichiometric bases and the formation of salt byproducts. | High, especially in electrochemical methods where both electrode reactions are productive. | acs.orgacs.org |

| Reagents | Often require stoichiometric amounts of strong bases or hazardous alkylating agents. | Utilizes catalytic reagents or "traceless" electrons in electrosynthesis. | primescholars.commit.edu |

| Solvents | Frequently employs volatile and potentially toxic organic solvents. | Aims for the use of greener solvents (e.g., water, glycerol-based) or solvent-free conditions. | mit.edursc.orggoogle.com |

| Energy | May require heating to drive reactions to completion. | Often proceeds at ambient temperature and pressure, reducing energy demand. | mygreenlab.org |

| Waste | Generates significant amounts of inorganic salts and other byproducts. | Designed to prevent waste, with water often being the only byproduct in ideal catalytic systems. | mit.edusci-hub.se |

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 2 Chloroethoxy Butane

Elucidation of Nucleophilic Substitution Reaction Mechanisms

The presence of a chlorine atom on the terminal carbon of the ethoxy group makes 1-(2-chloroethoxy)butane a prime substrate for nucleophilic substitution reactions. Due to the primary nature of the alkyl halide, these reactions predominantly proceed via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgstudymind.co.uk This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chlorine atom (the leaving group) departs. utexas.edu

The S(_N)2 mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. ck12.org This leads to an inversion of stereochemistry at the reaction center, although for this compound, the carbon undergoing substitution is not a stereocenter. The rate of the S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. The chloride ion (Cl) is considered a good leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge it acquires upon leaving. utexas.edu The carbon-chlorine (C-Cl) bond is polar, with the carbon atom carrying a partial positive charge, making it susceptible to attack by electron-rich species (nucleophiles). savemyexams.com The bond enthalpy of the C-Cl bond is lower than that of a C-F bond but higher than C-Br and C-I bonds, influencing its relative reactivity compared to other haloalkanes. savemyexams.comchemrevise.org

A wide variety of nucleophiles can be employed to displace the chloride ion, leading to a diverse array of products. The specificity of the reaction is determined by the nature of the nucleophile. Strong nucleophiles generally favor the S(_N)2 pathway. libretexts.org

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Hydroxide (B78521) Ion (OH-) | 1-(2-Hydroxyethoxy)butane | Hydrolysis |

| Alkoxide Ion (RO-) | 1-(2-Alkoxyethoxy)butane | Williamson Ether Synthesis |

| Cyanide Ion (CN-) | 3-Butoxypropanenitrile | Cyanation |

| Ammonia (NH3) | 2-Butoxyethanamine | Amination |

| Azide Ion (N3-) | 1-(2-Azidoethoxy)butane | Azidation |

| Thiolate Ion (RS-) | 1-(2-(Alkylthio)ethoxy)butane | Thioether Synthesis |

The structure of this compound is conducive to an important intramolecular reaction. The ether oxygen atom can act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular S(_N)2 reaction results in the formation of a cyclic ether. Given the five-atom distance between the oxygen and the terminal chlorine, this cyclization would lead to the formation of a stable six-membered ring, specifically a substituted 1,4-dioxane (B91453). Such intramolecular reactions are often kinetically favored over their intermolecular counterparts, especially under dilute conditions, as the reacting groups are held in close proximity within the same molecule.

In contrast, under conditions of high concentration and in the presence of a strong external nucleophile, intermolecular reactions will dominate. For example, reaction with an external alcohol in the presence of a base would lead to an intermolecular Williamson ether synthesis, outcompeting the intramolecular cyclization.

Oxidation and Reduction Processes Involving the Ether and Halogen Functions

The ether and alkyl halide functionalities in this compound exhibit distinct reactivities towards oxidation and reduction. Ethers are generally resistant to many oxidizing agents. However, they can undergo autooxidation in the presence of atmospheric oxygen, a free-radical process that forms hydroperoxides at the carbon atoms adjacent to the ether oxygen. Stronger oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the C-H bonds adjacent to the ether oxygen, potentially forming carboxylic acids under harsh conditions. vanderbilt.edu

The alkyl chloride moiety is generally unreactive towards oxidation. However, the molecule as a whole can be reduced. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond, converting the alkyl halide into an alkane. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH(_4)). quora.com Sodium borohydride (B1222165) (NaBH(_4)) is generally not strong enough to reduce primary alkyl halides. quora.comlibretexts.org The reaction with LiAlH(_4) proceeds via nucleophilic attack by a hydride ion (H) at the carbon atom, displacing the chloride ion. This process would convert this compound into butoxyethane.

Free-Radical Chemistry and Selective Halogenation Studies

This compound can undergo free-radical reactions, most notably further halogenation, under UV light or at high temperatures. wikipedia.org This process occurs via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org

Initiation: A halogen molecule (e.g., Cl(_2)) undergoes homolytic cleavage to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the alkane chain, forming a carbon-centered radical. This radical then reacts with another halogen molecule to form a new alkyl halide and another halogen radical.

Termination: Two radicals combine to end the chain reaction. libretexts.org

The selectivity of free-radical halogenation depends on the halogen used and the stability of the resulting carbon radical. Bromination is highly selective for the most stable radical (tertiary > secondary > primary), while chlorination is less selective. youtube.com In this compound, there are several different types of C-H bonds. The hydrogens on the carbon adjacent to the ether oxygen (alpha to the ether) are activated towards radical formation due to stabilization by the adjacent oxygen. The hydrogens on the butyl chain will also react, with a slight preference for the secondary hydrogens over the primary ones. This lack of selectivity in chlorination would lead to a mixture of dichlorinated products. wikipedia.org

| Position of H-abstraction | Intermediate Radical Stability | Potential Monochlorination Product |

|---|---|---|

| C1 of Butyl group | Primary | 1-(2-Chloroethoxy)-1-chlorobutane |

| C2 of Butyl group | Secondary | 1-(2-Chloroethoxy)-2-chlorobutane |

| C3 of Butyl group | Secondary | 1-(2-Chloroethoxy)-3-chlorobutane |

| C4 of Butyl group | Primary | 1-(2-Chloroethoxy)-4-chlorobutane |

| C1 of Ethoxy group | Primary (alpha to ether) | 1-(1-Chloro-2-chloroethoxy)butane |

C-H Activation and Cross-Coupling Reactivity at the Butane (B89635) and Ethoxy Moieties

Modern synthetic methods allow for the functionalization of typically inert C-H bonds through transition-metal-catalyzed C-H activation. researchgate.net For this compound, this could potentially allow for selective reactions at various positions along the butane and ethoxy chains, bypassing the need for pre-functionalized starting materials. The ether oxygen can act as a directing group, facilitating C-H activation at specific positions, although this is more common in aromatic systems. For aliphatic chains, achieving high regioselectivity remains a challenge, with reactions often favoring the terminal methyl group or the less sterically hindered secondary positions. illinois.edu

The alkyl chloride functionality is a valuable handle for cross-coupling reactions, which form new carbon-carbon bonds. cuny.edu Palladium or nickel catalysts are commonly used to couple alkyl halides with organometallic reagents (e.g., organoboranes in Suzuki coupling or organozincs in Negishi coupling). nih.gov These reactions provide a powerful method for extending the carbon skeleton or introducing aryl or vinyl groups. For example, reacting this compound with an arylboronic acid in the presence of a palladium catalyst would yield an arylated ether, 1-(2-arylethoxy)butane.

Kinetic and Thermodynamic Analysis of Key Reactions

The kinetics of the primary reaction of this compound, the S(_N)2 nucleophilic substitution, are well-understood from studies of analogous primary alkyl halides. The reaction follows second-order kinetics, with the rate law expressed as:

Rate = k[this compound][Nucleophile]

| Primary Alkyl Halide (R-X) | Relative Rate of SN2 Reaction with H2O |

|---|---|

| R-I | ~30 |

| R-Br | 10 |

| R-Cl | 1 |

| R-F | ~10-5 |

From a thermodynamic perspective, the intramolecular cyclization of this compound to form a substituted 1,4-dioxane is generally a favorable process. The formation of a stable, strain-free six-membered ring provides a strong thermodynamic driving force for the reaction. researchgate.net The change in enthalpy ((\Delta)H) for such cyclizations is typically negative (exothermic) due to the formation of a new C-O bond and the release of ring strain. The change in entropy ((\Delta)S) is also generally favorable for intramolecular reactions compared to analogous intermolecular reactions, as the loss of translational entropy is less significant. nih.gov

Applications of 1 2 Chloroethoxy Butane in Advanced Organic Synthesis and Materials Science

1-(2-Chloroethoxy)butane as a Building Block in Complex Molecule Synthesis

The presence of a reactive carbon-chlorine bond and an ether linkage makes this compound a candidate for the synthesis of more complex molecular architectures.

Precursor for Pharmaceutical Scaffolds and Heterocyclic Compounds

In medicinal chemistry, the introduction of flexible ether chains and lipophilic butyl groups can be advantageous for modulating the pharmacokinetic properties of drug candidates. This compound can serve as a precursor for incorporating the butoxyethyl moiety into various molecular scaffolds. For instance, it could be used in the synthesis of substituted tetrahydrofurans, which are structural motifs present in a variety of natural products with interesting biological activities. uni-saarland.denih.gov The synthesis of such heterocyclic compounds can be achieved through various methods, including intramolecular cyclization reactions. nih.govdntb.gov.uaresearchgate.net

While direct examples of its use are scarce, the reactivity of the chloro group allows for nucleophilic substitution reactions with amines, phenols, and other nucleophiles, which are common strategies in the construction of pharmaceutical intermediates.

Intermediate in Agrochemical and Specialty Chemical Production

The butoxyethyl group is found in some agrochemical formulations. For example, the butoxyethyl ester of 2,4-D (2,4-dichlorophenoxyacetic acid) is a known herbicide. epa.govepa.govhaz-map.com Although the synthesis of this specific herbicide may not directly involve this compound, the presence of the butoxyethyl moiety in active agrochemical ingredients suggests a potential role for this compound as a synthetic intermediate.

In the realm of specialty chemicals, butoxyethyl derivatives are utilized in the production of coatings, washing compositions, and printing and dyeing agents due to their solvent properties and heat stability. google.com this compound could potentially be used to introduce the butoxyethyl group into various molecules to create specialty chemicals with desired physical and chemical properties.

Role as an Alkylating Agent in Organic Transformations

The primary reactivity of this compound lies in its capacity to act as an alkylating agent. The electron-withdrawing effect of the adjacent oxygen atom activates the carbon-chlorine bond towards nucleophilic attack. This allows for the introduction of the butoxyethyl group onto a variety of nucleophilic substrates.

Table 1: Potential Alkylation Reactions with this compound

| Nucleophile | Product Type | Potential Application |

| Amines (R-NH2) | N-(2-butoxyethyl)amines | Pharmaceutical and agrochemical synthesis |

| Phenols (Ar-OH) | Aryl (2-butoxyethyl) ethers | Synthesis of specialty chemicals and materials |

| Thiols (R-SH) | (2-butoxyethyl)thioethers | Intermediate synthesis |

| Carboxylates (R-COO-) | 2-butoxyethyl esters | Plasticizers, solvents |

This table represents potential reactions based on the chemical nature of this compound.

The alkylation of phenols and amines is a fundamental transformation in organic synthesis for the creation of ethers and amines, respectively. nih.gov These reactions are crucial in the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals. nbinno.com

Potential as a Functional Group for Polymerization or Material Derivatization

The chloro group in this compound can serve as a handle for attaching this molecule to polymer chains or for initiating polymerization reactions.

Functionalized polymers are of great interest for developing materials with tailored properties. mdpi.comnih.govmdpi.com this compound could potentially be used to introduce butoxyethyl side chains onto existing polymers through grafting reactions. This could modify the polymer's solubility, thermal properties, and surface characteristics.

Exploration of this compound in Supramolecular Chemistry

While there is no direct research linking this compound to supramolecular chemistry, its structural elements suggest theoretical possibilities. The ether oxygen atoms could potentially participate in weak, non-covalent interactions, such as hydrogen bonding with suitable donor molecules. However, without experimental data, its role in forming well-defined supramolecular assemblies remains speculative.

Environmental Chemistry and Fate of 1 2 Chloroethoxy Butane

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 1-(2-chloroethoxy)butane, the key abiotic pathways are hydrolysis in aqueous environments and photolysis in the atmosphere.

The hydrolysis of primary chloroalkanes, such as 1-chloropropane, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. gauthmath.com In this reaction, a nucleophile, in this case, the hydroxide (B78521) ion (OH-) present in water, attacks the carbon atom that is bonded to the chlorine atom. This leads to the displacement of the chloride ion (Cl-) and the formation of an alcohol.

Based on this mechanism, the hydrolysis of this compound is expected to yield 2-butoxyethanol (B58217) and a chloride ion. The reaction is generally promoted by alkaline conditions, which increase the concentration of the hydroxide nucleophile. gauthmath.com Conversely, some related compounds like 2-chloroethyl vinyl ether are noted to hydrolyze under acidic conditions to produce acetaldehyde (B116499) and 2-chloroethanol. nih.gov

Table 1: Expected Hydrolysis Reaction of this compound

| Reactant | Conditions | Expected Products | Reaction Type |

| This compound | Aqueous environment | 2-Butoxyethanol, Chloride ion (Cl-) | Nucleophilic Substitution (SN2) |

In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded through photolytic (or photochemical) reactions. The most significant of these is the reaction with hydroxyl radicals (•OH), which are highly reactive and often referred to as the "detergent" of the troposphere. epa.gov

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. This process is similar to the photocatalytic degradation mechanism observed for the related compound bis(2-chloroethoxy)methane, where the initial step is hydrogen abstraction by •OH to form a carbon-centered radical. nih.gov This radical then reacts rapidly with molecular oxygen (O2) to form a peroxyl radical, which can undergo further reactions, leading to the fragmentation of the original molecule.

While a specific atmospheric lifetime for this compound has not been determined, the lifetimes of similar ethers and halogenated compounds are often on the order of days. For example, the atmospheric lifetime of methylethylether with respect to reaction with OH radicals is estimated to be approximately two days. researchgate.net The actual lifetime of this compound will depend on factors such as the concentration of hydroxyl radicals, temperature, and sunlight intensity. epa.gov

Biotic Degradation and Biotransformation Processes

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental removal of many synthetic chemicals.

Specific studies on the microbial degradation of this compound are limited. However, general pathways for the biodegradation of chlorinated hydrocarbons have been extensively studied. researchgate.netnih.gov Microorganisms can degrade these compounds under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

A common pathway for the breakdown of chlorinated compounds is reductive dechlorination, where the compound is used as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. researchgate.net This process is particularly important for highly chlorinated compounds under anaerobic conditions. Another potential pathway is oxidative degradation, which may involve the cometabolic degradation of the compound by enzymes produced by microorganisms to break down other substances. nih.gov

The initial step in the microbial degradation of this compound would likely involve the cleavage of the carbon-chlorine bond, a process known as dehalogenation. This would be followed by the breakdown of the resulting ether. Specific metabolites from the microbial degradation of this compound have not been identified in the available literature.

A key class of enzymes involved in the biodegradation of halogenated compounds is the haloalkane dehalogenases (HLDs). wikipedia.org These enzymes catalyze the hydrolytic conversion of haloalkanes to their corresponding primary alcohols, releasing a halide ion and a proton in the process. nih.govresearchgate.netembopress.org HLDs exhibit broad substrate specificity, acting on a range of short-chain (C2-C8) halogenated hydrocarbons, a category that includes this compound. nih.govresearchgate.net

Structurally, HLDs belong to the α/β-hydrolase fold superfamily. wikipedia.orgembopress.org Their active site is located in a predominantly hydrophobic cavity between two domains, which is connected to the solvent by access tunnels. embopress.orgembopress.org The catalytic mechanism involves a key nucleophilic residue, typically an aspartate (Asp124), which attacks the carbon atom bonded to the halogen. embopress.orgembopress.org This forms an ester intermediate, which is subsequently hydrolyzed by a water molecule activated by a histidine residue, regenerating the enzyme and releasing the alcohol product. wikipedia.org

The potential of HLDs for bioremediation of sites contaminated with halogenated pollutants is an area of active research, with studies focusing on engineering these enzymes for improved activity and broader substrate specificity. wikipedia.orgnih.gov

Table 2: Characteristics of Haloalkane Dehalogenase (HLD) Activity

| Feature | Description |

| Enzyme Class | Hydrolase (EC 3.8.1.5) wikipedia.org |

| Reaction Type | Hydrolytic dehalogenation (Nucleophilic substitution) wikipedia.orgembopress.org |

| Substrates | 1-haloalkanes (e.g., this compound) and H2O wikipedia.org |

| Products | Primary alcohol (e.g., 2-Butoxyethanol), Halide ion, Proton wikipedia.org |

| Key Active Site Residue | Nucleophilic Aspartate embopress.orgembopress.org |

| Potential Application | Bioremediation of halogenated environmental pollutants wikipedia.org |

Environmental Distribution and Transport Studies

There are no specific field studies detailing the environmental distribution and transport of this compound. However, its likely behavior can be predicted based on its physicochemical properties.

With a calculated XLogP3 value of 2.1, this compound has a moderate lipophilicity. nih.gov This suggests a potential for partitioning from water into organic matter. Therefore, if released into an aquatic environment, it would be expected to adsorb to suspended solids, sediment, and biota to a moderate degree. Its transport in water would likely be limited by this sorption behavior.

In soil environments, the same tendency to adsorb to organic carbon would limit its mobility and potential for leaching into groundwater. Its volatility suggests that if it is present on soil surfaces or in surface water, it may partition into the atmosphere. Once in the atmosphere, its transport would be governed by wind patterns and its atmospheric lifetime, which, as discussed, is likely limited by photochemical degradation.

Toxicological Mechanisms and Biomedical Relevance of 1 2 Chloroethoxy Butane

Mechanistic Insights into the Toxicity of 1-(2-Chloroethoxy)butane and Related Haloethers

Haloethers are a class of alkylating agents characterized by a halogen atom attached to an alkyl ether structure. Their toxicological profiles are significantly influenced by the position of the halogen relative to the ether oxygen. α-Chloroethers, such as bis(chloromethyl) ether (BCME) and chloromethyl methyl ether (CMME), are recognized as powerful, direct-acting alkylating agents and potent carcinogens. nih.gov The proximity of the chlorine atom to the ether oxygen in α-chloroethers results in high chemical reactivity, allowing these compounds to readily form covalent bonds with biological macromolecules, most notably DNA. nih.govnih.gov This reactivity is the primary driver of their toxic effects.

In contrast, this compound is a β-chloroether, meaning the chlorine atom is positioned on the second carbon (beta position) from the ether oxygen. This structural difference generally results in lower chemical reactivity compared to α-chloroethers. The toxicity of β-chloroethers is often not due to the parent compound itself but rather its metabolic products. While less acutely reactive than their α-counterparts, related β-substituted compounds and other halogenated hydrocarbons can exert significant toxicity following metabolic activation to electrophilic intermediates.

The toxicity of halogenated compounds is frequently linked to their ability to act as electrophiles, reacting with nucleophilic sites in cells. researchgate.net This reactivity can lead to a cascade of cellular damage, including genotoxicity, disruption of protein function, and oxidative stress, ultimately culminating in adverse health outcomes.

In Vitro Approaches

A standard battery of in vitro tests is typically employed to detect various types of genetic damage. nih.gov These assays expose mammalian or bacterial cells to a test chemical and measure outcomes like gene mutations, DNA strand breaks, and chromosomal damage. nih.gov

Ames Test: This widely used assay employs strains of Salmonella typhimurium bacteria with pre-existing mutations that prevent them from synthesizing a specific amino acid. ceon.rsfrontiersin.org A positive result, indicated by bacterial reversion to a self-sustaining state, suggests the chemical can cause point mutations. ceon.rs Technical-grade CMME, an α-chloroether, is reported to be mutagenic in bacteria. nih.gov

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique is used to detect DNA strand breaks in individual cells. sigmaaldrich.commdpi.com Following exposure to a genotoxic agent, the cellular DNA is subjected to electrophoresis; damaged DNA containing strand breaks migrates further, forming a "comet tail" whose intensity correlates with the extent of damage. mdpi.com This assay has proven effective in detecting DNA damage from various short-chain chlorinated hydrocarbons. researchgate.net

Micronucleus Test: This assay identifies chromosomal damage. mdpi.com Micronuclei are small, secondary nuclei that form in the cytoplasm of dividing cells when chromosome fragments or whole chromosomes are not incorporated into the main nucleus after cell division. mdpi.com An increase in the frequency of micronuclei indicates the chemical is clastogenic (causes structural chromosome breaks) or aneugenic (causes whole chromosome loss). nih.gov

Table 1: Common In Vitro Genotoxicity Assays

| Assay | Endpoint Measured | Type of Damage Detected |

|---|---|---|

| Ames Test | Gene mutation (reversion) | Point mutations, frameshift mutations |

| Comet Assay | DNA migration in gel | DNA single and double-strand breaks |

| Micronucleus Test | Formation of micronuclei | Chromosome breaks (clastogenicity), chromosome loss (aneugenicity) |

In Silico Approaches

Computational toxicology utilizes computer-based models to predict the toxic properties of chemicals based on their structure. azolifesciences.comijraset.com Quantitative Structure-Activity Relationship (QSAR) models are prominent in silico tools that correlate a chemical's structural features with its biological activity, including mutagenicity. nih.govnih.gov These models can rapidly screen large numbers of chemicals for potential genotoxic hazards. nih.gov For halogenated compounds, QSAR analyses have shown that genotoxicity is often influenced by parameters such as lipophilicity (logP), steric factors, and electronic properties that indicate electrophilicity. researchgate.net These predictive models serve as valuable screening tools to prioritize chemicals for further experimental testing. nih.gov

The carcinogenic potential of haloethers is strongly dependent on their chemical structure, particularly the position of the halogen atom.

Evidence from Related Haloethers

Numerous studies have established that α-chloroethers are potent carcinogens in both animals and humans. nih.gov Bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME) are classified as human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC). nih.govnih.gov Occupational exposure to these compounds is linked to a significantly increased risk of lung cancer. nih.govepa.gov Their potent carcinogenicity stems from their nature as direct-acting alkylating agents that can modify DNA without prior metabolic activation. nih.gov Animal studies confirm their carcinogenicity, inducing tumors at the site of administration via inhalation, skin application, and injection. nih.govepa.gov

Computational Toxicology Predictions

Given the time, cost, and ethical considerations of long-term animal cancer bioassays, computational toxicology has become an essential tool for predicting carcinogenic potential. azolifesciences.comtoxicology.org

Structure-Activity Relationship (SAR) Analysis: This approach predicts the toxicity of a chemical by comparing it to structurally similar compounds with known carcinogenic activity. ijraset.com Models like TOPKAT and Derek Nexus use expert rule-based systems and statistical methods to identify structural alerts—molecular substructures known to be associated with carcinogenicity. ceon.rsfrontiersin.orgtoxicology.org

QSAR Models: These models build statistical relationships between chemical structures and carcinogenic activity. nih.gov They are used to predict the carcinogenic potential of untested chemicals that fall within the model's applicability domain. nih.gov

Integrated Approaches: Modern computational toxicology often integrates data from various sources, including high-throughput in vitro screening assays (like those in the ToxCast program) and QSAR predictions, to build more robust predictive models of carcinogenicity. nih.govrsc.org

Table 2: Carcinogenicity Profile of Selected Chloroethers

| Compound | Class | Carcinogenicity Summary | Primary Target Organ (in humans) |

|---|---|---|---|

| Bis(chloromethyl) ether (BCME) | α-Chloroether | Group 1 Human Carcinogen; potent, direct-acting alkylating agent. nih.gov | Lung nih.gov |

| Chloromethyl methyl ether (CMME) (technical grade) | α-Chloroether | Group 1 Human Carcinogen; often contaminated with BCME. nih.govepa.gov | Lung epa.gov |

| This compound | β-Chloroether | Data not available; predicted to be less potent than α-chloroethers. | Not applicable |

The toxicity of a chemical is initiated by an interaction with a specific biological molecule, termed a molecular initiating event (MIE). epa.gov This event triggers a cascade of subsequent biological changes, or key events (KEs), that can ultimately lead to an adverse outcome (AO) at the organism or population level. wikipedia.org This entire sequence is conceptualized as an Adverse Outcome Pathway (AOP). wikipedia.orgoecd.org

For potent, direct-acting haloethers like the α-chloroether BCME, the primary molecular target is DNA. nih.govnih.gov

Molecular Initiating Event (MIE): The MIE is the covalent binding (alkylation) of the electrophilic chloroether to nucleophilic sites on DNA bases. nih.govyoutube.com This forms DNA adducts, which are abnormal chemical modifications to the DNA structure.

Key Events (KEs): The formation of DNA adducts can lead to a series of key events, including:

Errors during DNA replication, leading to gene mutations.

Induction of DNA repair mechanisms, which if overwhelmed or inaccurate, can lead to chromosomal aberrations. youtube.com

Activation of cell signaling pathways related to DNA damage response, potentially leading to apoptosis (programmed cell death) or uncontrolled cell proliferation.

Adverse Outcome (AO): The accumulation of mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) and chromosomal instability can lead to neoplastic transformation of cells, culminating in the adverse outcome of tumor formation and cancer. epa.gov

For less reactive compounds like β-chloroethers, the MIE may not be caused by the parent compound but by a reactive metabolite formed during biotransformation. The subsequent AOP would follow a similar pathway of cellular damage, mutation, and disease. Other potential molecular targets for alkylating agents include proteins and lipids, where covalent binding can disrupt normal cellular functions. nih.govmdpi.com

Metabolic Pathways and Biotransformation in Mammalian Systems

The biotransformation of foreign compounds (xenobiotics) is a critical process that determines their toxicity and elimination from the body. It generally occurs in two phases. nih.gov Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis, while Phase II reactions involve the conjugation of the modified compound with an endogenous molecule to increase water solubility and facilitate excretion. nih.gov

Specific metabolic data for this compound is limited. However, its metabolism can be inferred from related compounds, particularly other ethers and halogenated alkanes.

Phase I Metabolism: The metabolism of ethers can proceed via several routes. A primary pathway for many glycol ethers is oxidation by liver enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). ecetoc.orgnih.gov This process converts the parent ether into a corresponding toxic alkoxyacetic acid. nih.gov Another potential pathway is oxidative dealkylation or O-dehalogenation mediated by the cytochrome P450 (CYP) enzyme system, which is a major pathway for many xenobiotics. ecetoc.org Reductive dehalogenation has also been observed for some chlorinated compounds. nih.gov For this compound, these pathways could lead to the formation of reactive aldehydes or acids, or cleavage of the ether bond.

Phase II Metabolism: Following Phase I modification, the resulting metabolites can be conjugated with endogenous substances like glucuronic acid or sulfate. nih.govecetoc.org This process, known as conjugation, generally detoxifies the compound and creates a more polar, water-soluble product that can be readily eliminated via urine. nih.gov

It is crucial to note that metabolism does not always lead to detoxification. In many cases of halogenated hydrocarbons, biotransformation results in "bioactivation," where a relatively inert parent compound is converted into a more toxic, reactive metabolite. This reactive intermediate is often the species responsible for binding to DNA and other cellular macromolecules, initiating the toxic cascade.

Comparative Analysis of Toxicity Profiles with Other Chloroethers

The toxicity of chloroethers varies significantly based on molecular structure. A primary distinguishing feature is the location of the chlorine atom, which dictates the compound's chemical reactivity and toxicological mechanism.

α-Chloroethers (e.g., BCME, CMME): These compounds are characterized by a chlorine atom on the carbon immediately adjacent (alpha) to the ether oxygen. This configuration makes them exceptionally potent, direct-acting alkylating agents and carcinogens. nih.govepa.gov They are highly reactive and can alkylate DNA without needing metabolic activation. nih.gov BCME is one of the most powerful known carcinogens in both animals and humans. nih.gov

β-Chloroethers (e.g., this compound): In these compounds, the chlorine is on the beta carbon. They are substantially less reactive as direct alkylating agents compared to their α-isomers. Their toxicity is generally dependent on metabolic activation to reactive intermediates. While less potent, they are not devoid of toxic potential. For example, the related class of glycol ethers (which are structurally similar but contain a hydroxyl group) can cause reproductive and developmental toxicity, mediated by their alkoxyacetic acid metabolites. nih.gov

Table 3: Comparative Structural and Toxicological Features of Chloroethers

| Feature | Bis(chloromethyl) ether (BCME) | Chloromethyl methyl ether (CMME) | This compound |

|---|---|---|---|

| Structure | Cl-CH₂-O-CH₂-Cl | CH₃-O-CH₂-Cl | CH₃(CH₂)₃-O-CH₂CH₂-Cl |

| Class | α-Chloroether | α-Chloroether | β-Chloroether |

| Reactivity | High, direct-acting alkylating agent | High, direct-acting alkylating agent | Low; requires metabolic activation |

| Primary Toxic Mechanism | Direct DNA alkylation nih.gov | Direct DNA alkylation nih.gov | Likely mediated by toxic metabolites |

| Carcinogenic Potency | Very High nih.gov | High (as technical grade) epa.gov | Unknown, but expected to be significantly lower than α-chloroethers |

Occurrence in Biological Samples and Human Exposure Pathways (e.g., Volatile Organic Compounds)

Information regarding the specific occurrence of this compound in environmental or biological samples is scarce. However, exposure pathways can be inferred based on its likely use as an industrial chemical and its properties as a volatile organic compound (VOC).

The primary routes of human exposure to industrial VOCs are inhalation and dermal contact, particularly in occupational settings. nih.govepa.govcornell.edu

Inhalation: As a volatile compound, this compound can exist as a vapor in the air. nih.gov Inhalation is a major route of entry for such chemicals, allowing for rapid absorption from the lungs into the bloodstream and distribution throughout the body. nih.govcornell.edu Workplace air in facilities that manufacture or use this compound would be a primary source of exposure. nih.gov

Dermal Contact: Direct contact with the liquid can lead to absorption through the skin. cornell.edu The efficiency of dermal absorption depends on factors like the chemical's properties, the duration of contact, and the condition of the skin. nih.gov Glycol ethers, a related class of solvents, are readily absorbed through the skin. nih.gov

Ingestion: While generally a less common route for occupational exposure, accidental ingestion can occur. cornell.edu For the general population, exposure could potentially occur through the ingestion of contaminated water or food, although this is less likely unless there is a specific source of environmental contamination. epa.govnih.gov

Monitoring for metabolites in biological samples like urine and blood is a method for assessing human exposure. For instance, metabolites of various glycol ethers and chlorinated solvents have been detected in the urine of the general population, with levels often associated with occupational exposure. nih.gov Similar biomonitoring could be applied to this compound if its metabolites were identified.

Advanced Analytical Methodologies for 1 2 Chloroethoxy Butane

Chromatographic Techniques for Trace Analysis and Purity Assessment

Chromatographic methods are indispensable for separating 1-(2-Chloroethoxy)butane from other components in a mixture, allowing for its accurate quantification and purity assessment, even at trace levels. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer the high sensitivity and selectivity required for these demanding analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The development of a robust GC-MS method involves the systematic optimization of several key parameters to achieve optimal separation, sensitivity, and peak shape.

The process begins with the selection of an appropriate capillary column, typically one with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The dimensions of the column (length, internal diameter, and film thickness) are chosen to balance resolution and analysis time. The injector temperature is set high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. An optimized temperature program for the GC oven is then developed, starting at a lower temperature and ramping up to a higher temperature to effectively separate analytes based on their boiling points and interactions with the stationary phase.

The mass spectrometer settings are tuned to ensure high sensitivity and generate reproducible mass spectra. Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which serves as a molecular fingerprint for identification. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of the target compound. thermofisher.com The mass spectrum of this compound would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions resulting from the cleavage of the ether linkage and loss of the chloroethyl group. nih.govdtic.mil

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for semi-volatile compounds. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas to carry the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the analyte. |

| Injection Mode | Splitless (for trace analysis) or Split | Splitless mode enhances sensitivity for low concentrations. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | Separates compounds based on boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragments. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio. |

| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for quantification. |

For analyzing this compound in complex sample matrices, such as environmental water or biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method. sciex.com This technique offers exceptional selectivity and sensitivity, which is crucial for distinguishing the target analyte from a multitude of interfering matrix components. longdom.orgnih.gov

Method development for LC-MS/MS begins with selecting a suitable reversed-phase HPLC or UHPLC column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency. sciex.com A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to separate compounds with a range of polarities.

The mass spectrometer is operated in a tandem (MS/MS) mode, which involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ of this compound) in the first mass analyzer, fragmenting it in a collision cell, and then detecting specific product ions in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, thereby improving the signal-to-noise ratio. sciex.com A significant challenge in LC-MS/MS is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net These effects must be carefully evaluated and mitigated through effective sample preparation, chromatographic separation, or the use of an internal standard, preferably a stable isotope-labeled version of the analyte. longdom.org

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of structural information that, when combined, leave no doubt as to the compound's identity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the butyl chain protons (CH₃, CH₂, CH₂, CH₂O) and the chloroethoxy group protons (OCH₂, CH₂Cl). The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) are characteristic of the structure.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show six distinct signals corresponding to each carbon atom in the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key absorptions for this compound would include C-H stretching vibrations from the alkyl groups, a prominent C-O-C stretching band characteristic of the ether linkage, and a C-Cl stretching vibration. nih.gov

Mass Spectrometry (MS): As used in GC-MS, the mass spectrum provides the mass-to-charge ratio of the molecule and its fragments. The fragmentation pattern is a valuable tool for structural confirmation, with characteristic fragments corresponding to the loss of the butyl group, the chloroethoxy group, or other stable fragments. nih.govdtic.mil

Table 2: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Information Provided |

|---|---|---|

| ¹H NMR | Multiple signals with specific chemical shifts, integrations, and splitting patterns corresponding to the butyl and chloroethoxy protons. nih.gov | Number of unique proton environments and their connectivity. |

| ¹³C NMR | Six distinct signals in the aliphatic region. nih.gov | Number of unique carbon environments. |

| IR Spectroscopy | C-H stretching (~2850-3000 cm⁻¹), C-O-C ether stretching (~1100 cm⁻¹), C-Cl stretching (~650-750 cm⁻¹). nih.gov | Presence of alkyl, ether, and chloro functional groups. |

| Mass Spectrometry (EI) | Molecular ion peak (m/z 136/138) and characteristic fragment ions. nih.gov | Molecular weight and structural fragments. |

Development of High-Throughput Screening Methods for Environmental and Biological Samples

High-Throughput Screening (HTS) involves the use of automated technologies to rapidly test a large number of samples for biological activity or chemical presence. nih.govsigmaaldrich.com While originally developed for drug discovery, HTS principles can be adapted for the rapid screening of environmental and biological samples for contaminants like this compound.

Developing an HTS method for this compound would require the creation of a specific assay. This could involve several approaches:

Immunoassay-based methods: This would entail developing antibodies that specifically bind to this compound. These antibodies could then be used in an ELISA (Enzyme-Linked Immunosorbent Assay) format, which is highly amenable to automation and can process hundreds of samples in parallel.

Cell-based assays: If this compound has a known biological effect (e.g., cytotoxicity or interaction with a specific receptor), a cell-based assay could be designed to detect this effect. High-content screening, which uses automated microscopy, could monitor changes in cell morphology or the expression of reporter proteins. nih.gov

Chromatography-based screening: Advances in analytical instrumentation have led to the development of rapid GC-MS or LC-MS/MS methods that can significantly increase sample throughput, blurring the lines between traditional analysis and screening. chromatographyonline.com By using short columns and fast gradients, analysis times can be reduced to a few minutes per sample, enabling the screening of large sample batches.

The key challenge in developing any HTS method is to balance speed with accuracy, sensitivity, and specificity, minimizing the rate of false positives and false negatives.

Validation and Quality Control Protocols for Analytical Methods

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. gavinpublishers.comnetpharmalab.es It is a mandatory requirement for any new or modified analytical procedure to ensure the reliability and accuracy of the results. Quality control (QC) protocols are the day-to-day procedures that ensure the validated method remains in a state of control. For the methods described for this compound, a comprehensive validation would assess several key performance characteristics. researchgate.net

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components). gavinpublishers.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed using certified reference materials or by spiking the matrix with a known amount of analyte. gavinpublishers.com |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). |

For all analytical work, QC protocols would include the routine analysis of blanks, calibration standards, and quality control samples at different concentrations to monitor the performance of the method over time.

Computational Chemistry and Molecular Modeling Studies on 1 2 Chloroethoxy Butane

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule derived from its electronic structure. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbitals. nih.gov

For 1-(2-Chloroethoxy)butane, these calculations can elucidate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

From these fundamental energies, various global reactivity descriptors can be calculated to predict the compound's behavior in chemical reactions. These descriptors provide a quantitative measure of reactivity.

Table 1: Calculated Electronic and Reactivity Descriptors for this compound (Hypothetical DFT Calculation) This table is illustrative, based on typical results from DFT calculations for similar halogenated ethers.

| Descriptor | Definition | Predicted Value | Interpretation |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -10.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 11.7 eV | A large gap suggests high kinetic stability. |

| Ionization Potential (I) | -EHOMO | 10.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | -1.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | 4.65 eV | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 5.85 eV | Measures resistance to change in electron configuration. |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.85 eV | Quantifies the electrophilic character of the molecule. |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. For this compound, these maps would likely show negative potential (red/yellow regions) around the oxygen and chlorine atoms, indicating their role as sites for electrophilic attack, and positive potential (blue regions) around the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and interactions with other molecules. elsevier.com By simulating the atomic motions over time, MD can explore the potential energy surface of this compound.

For this compound, MD simulations would reveal the most populated conformational states at a given temperature. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions. For instance, the anti conformation, where the bulky butyl and chloroethyl groups are furthest apart, is generally expected to be the most stable due to minimal steric strain. lumenlearning.com Gauche interactions, while more stable than eclipsed forms, introduce some steric repulsion. slideshare.net

MD simulations in a solvent, such as water, can also be used to study intermolecular interactions. mdpi.com These simulations would show how water molecules arrange around the solute, highlighting the potential for hydrogen bonding with the ether oxygen and dipole-dipole interactions with the C-Cl bond. The results are crucial for understanding the solubility and partitioning behavior of the compound.

Table 2: Major Rotational Conformations of this compound This table presents a simplified analysis based on the principles of conformational analysis.

| Dihedral Angle | Conformation | Relative Energy (Illustrative) | Description |

|---|---|---|---|

| O-C-C-Cl | Anti | Lowest | The oxygen and chlorine atoms are 180° apart, minimizing steric repulsion. |

| O-C-C-Cl | Gauche | Intermediate | The oxygen and chlorine atoms are 60° apart, leading to some steric strain. |

| C-O-C-C | Anti | Lowest | The main carbon chains are extended, minimizing steric hindrance. |

| C-O-C-C | Gauche | Intermediate | Rotation around the ether linkage introduces some steric interaction. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used extensively in drug discovery and toxicology to correlate a molecule's chemical structure with its biological activity or a specific property. medcraveonline.com These models are built on the principle that the structure of a molecule dictates its properties and activities.

For this compound, developing a QSAR model would require a dataset of structurally similar compounds with experimentally measured data for a particular endpoint (e.g., toxicity, receptor binding affinity). medcraveonline.com Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.

Examples of Descriptors Relevant to this compound:

XLogP3: A calculated logarithm of the octanol/water partition coefficient, indicating hydrophobicity. The computed value for this compound is 2.1. nih.gov

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, related to membrane permeability.

Molecular Weight: The mass of the molecule. nih.gov

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc.

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity. nih.gov Such a model for this compound and its analogs could predict the activity of new, unsynthesized compounds, thereby guiding chemical design and prioritizing experimental testing. medcraveonline.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with them. nih.gov For this compound, theoretical methods can be used to investigate potential reactions such as nucleophilic substitution or elimination.

A likely reaction pathway for this molecule is the nucleophilic substitution of the chlorine atom. Using quantum chemical methods, the potential energy surface for this reaction can be mapped out. This involves locating the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Calculations can also clarify the mechanism, for example, by determining whether the substitution proceeds via a concerted (SN2) or a stepwise (SN1) mechanism. The calculated geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes. nih.gov

Table 3: Hypothetical Investigation of SN2 Reaction with Hydroxide (B78521) This table illustrates the type of data obtained from a theoretical study of a reaction mechanism.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH- | 0.0 |

| Transition State | [HO···CH2(CH2OBu)···Cl]- | +25.5 |

| Products | 1-(2-Hydroxyethoxy)butane + Cl- | -15.0 |

These theoretical studies can predict the feasibility of a reaction, explore the effects of different nucleophiles or solvents, and provide a mechanistic understanding that is often difficult to obtain through experimental means alone.

Computational Toxicology and Environmental Fate Prediction Models

Computational toxicology utilizes in silico models to predict the potential adverse effects of chemicals on human health and the environment, reducing the need for extensive animal testing. mdpi.com Based on its structure, this compound can be assessed using various models that predict toxicity endpoints like mutagenicity, carcinogenicity, and skin sensitization. These models are often based on QSAR principles, identifying structural alerts or fragments associated with toxicity. mdpi.com

Similarly, computational models can predict the compound's environmental fate. Key properties determining its distribution and persistence in the environment include:

Biodegradability: Models can predict the likelihood and rate of degradation by microorganisms. For analogous compounds like 2-butoxyethanol (B58217), biodegradation is a significant process. nih.gov

Partitioning Behavior: The octanol-water partition coefficient (LogP) and soil adsorption coefficient (Koc) can be estimated. These values help predict whether the compound will accumulate in soil, sediment, or aquatic life. Fugacity models, for instance, predict the environmental compartment into which a chemical is most likely to partition. nih.gov

Hydrolysis: The rate of hydrolysis, particularly for the chloro-group, can be computationally estimated under various environmental pH conditions.

These predictive models are valuable tools for early-stage hazard assessment, helping to identify chemicals that may pose an environmental or health risk.

Future Research Directions and Concluding Perspectives on 1 2 Chloroethoxy Butane

Identification of Novel Reaction Pathways and Catalytic Systems

Future research should prioritize the development of more efficient, selective, and sustainable synthetic routes for 1-(2-chloroethoxy)butane and related chloroalkanes. While traditional methods like the Williamson ether synthesis are established, they often involve harsh conditions and the use of stoichiometric reagents. britannica.com Investigation into novel reaction pathways is crucial for greener and more economical production.

Key areas for future investigation include: